REACTION_CXSMILES
|
[NH:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])OC1=O.[CH:13]([C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1)([CH3:15])[CH3:14]>CN(C=O)C>[NH2:1][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:4]([NH:20][C:19]1[CH:21]=[CH:22][C:16]([CH:13]([CH3:15])[CH3:14])=[CH:17][CH:18]=1)=[O:11]
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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N1C(OC(C2=C1C=CC=C2)=O)=O
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Name
|
|
Quantity
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1.92 mL
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Type
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reactant
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Smiles
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C(C)(C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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DMF was removed
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Type
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ADDITION
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Details
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the residue was mixed with water (100 mL) and dichloromethane (150 mL)
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Type
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CUSTOM
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Details
|
The organic phase was separated
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Type
|
WASH
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Details
|
washed with brine (50 mL)
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Type
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CUSTOM
|
Details
|
The solvent was removed
|
Type
|
WASH
|
Details
|
the residue was washed with ether (50 mL)
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Name
|
|
Type
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product
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Smiles
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NC1=C(C(=O)NC2=CC=C(C=C2)C(C)C)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |